2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile
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Overview
Description
2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile typically involves the condensation of 4-ethylbenzaldehyde with anthranilic acid to form the intermediate 4-ethylphenyl-2-aminobenzamide. This intermediate then undergoes cyclization with formic acid to yield the quinazolinone core. The final step involves the reaction of the quinazolinone with benzonitrile under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzonitriles.
Scientific Research Applications
2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Hydroxy-2-quinolones
Uniqueness
Compared to similar compounds, 2-{[3-(4-Ethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]methyl}benzonitrile exhibits unique structural features that contribute to its distinct biological activities. The presence of the quinazolinone core and the benzonitrile moiety allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.
Properties
Molecular Formula |
C24H19N3O2 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-[[3-(4-ethylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C24H19N3O2/c1-2-17-11-13-20(14-12-17)27-23(28)21-9-5-6-10-22(21)26(24(27)29)16-19-8-4-3-7-18(19)15-25/h3-14H,2,16H2,1H3 |
InChI Key |
OFELATULLJQZKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4C#N |
Origin of Product |
United States |
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